An In-depth Technical Guide to the Chemical Structure and Bonding of Hydroxyacetone
An In-depth Technical Guide to the Chemical Structure and Bonding of Hydroxyacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyacetone, also known as acetol, is the simplest α-hydroxyketone, bearing the chemical formula C₃H₆O₂. It is structurally characterized by a primary alcohol group attached to an acetone (B3395972) framework. This technical guide offers a detailed examination of the chemical structure and bonding of hydroxyacetone, encompassing its molecular geometry, spectroscopic characteristics, and the experimental and computational methodologies employed for their elucidation.
Molecular Identification and Structure
A thorough understanding of a molecule's properties begins with its fundamental identifiers and structural representations.
| Identifier | Value |
| IUPAC Name | 1-hydroxypropan-2-one |
| Molecular Formula | C₃H₆O₂ |
| Molecular Weight | 74.08 g/mol |
| SMILES | CC(=O)CO |
| InChI | InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3 |
| InChIKey | XLSMFKSTNGKWQX-UHFFFAOYSA-N |
| CAS Number | 116-09-6 |
Molecular Geometry
The three-dimensional arrangement of atoms in hydroxyacetone has been elucidated through a combination of experimental techniques, including microwave spectroscopy and gas-phase electron diffraction, alongside computational chemistry. The most stable conformation of hydroxyacetone features a planar structure stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.
The following table summarizes the key bond lengths and angles for the most stable conformer of hydroxyacetone, as determined by computational studies.
| Bond | Bond Length (Å) | Angle | Angle (°) | Dihedral Angle | Angle (°) |
| C1-C2 | 1.51 | O2-C2-C1 | 121.2 | O2-C2-C1-H1 | 180.0 |
| C2=O2 | 1.22 | C3-C2-C1 | 117.8 | O1-C1-C2-C3 | 0.0 |
| C2-C3 | 1.52 | O1-C1-H1 | 109.5 | H4-C3-C2-O2 | 60.0 |
| C1-O1 | 1.42 | C2-C1-H2 | 109.5 | H5-C3-C2-O2 | -60.0 |
| C1-H1 | 1.09 | H1-C1-H2 | 109.5 | H6-C3-C2-O2 | 180.0 |
| C1-H2 | 1.09 | C2-C3-H4 | 109.5 | ||
| C3-H4 | 1.09 | H4-C3-H5 | 109.5 | ||
| C3-H5 | 1.09 | H5-C3-H6 | 109.5 | ||
| O1-H3 | 0.97 | C1-O1-H3 | 108.0 |
Note: These values are representative and may exhibit slight variations depending on the specific computational method and basis set employed.
Conformational Analysis
Hydroxyacetone can adopt several conformations arising from rotation about the C1-C2 and C1-O1 single bonds. Computational analyses have identified four stable conformers. The relative energies of these conformers dictate their population distribution at a given temperature. The most stable conformer is notably stabilized by the presence of an intramolecular hydrogen bond.
Spectroscopic Properties and Bonding Analysis
Spectroscopic methods are indispensable for elucidating the intricate details of molecular structure and bonding.
Infrared (IR) Spectroscopy
The infrared spectrum of hydroxyacetone displays characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (intramolecularly H-bonded) | ~3400 | Strong, Broad |
| C-H stretch (sp³) | 2900-3000 | Medium |
| C=O stretch (ketone) | ~1715 | Strong |
| C-O stretch (alcohol) | ~1050 | Strong |
| O-H bend | ~1420 | Medium |
| C-H bend | 1350-1470 | Medium |
The broad nature of the O-H stretching band is a clear indication of hydrogen bonding, while the position of the C=O stretching frequency is characteristic of a ketone functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide valuable insights into the chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR (Proton NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (C3) | ~2.2 | Singlet | - |
| -CH₂- (C1) | ~4.3 | Singlet | - |
| -OH (O1) | Variable (typically 2-5) | Singlet (broad) | - |
The lack of splitting for the methyl and methylene (B1212753) proton signals indicates the absence of adjacent, non-equivalent protons. The chemical shift of the hydroxyl proton is variable and is influenced by factors such as concentration and the solvent used.
¹³C NMR (Carbon NMR)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C2) | ~205 |
| -CH₂OH (C1) | ~75 |
| -CH₃ (C3) | ~26 |
The downfield chemical shift observed for C2 is characteristic of a carbonyl carbon within a ketone.
Experimental Protocols
The determination of the chemical structure and bonding of hydroxyacetone is accomplished through a variety of experimental techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To acquire the infrared spectrum of liquid hydroxyacetone for the identification of its functional groups.
Methodology:
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Instrument Preparation: Verify that the FTIR spectrometer is powered on and has reached a stable operating temperature. Purge the sample compartment with a stream of dry nitrogen or air to minimize spectral interference from atmospheric water vapor and carbon dioxide.
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Background Spectrum: Acquire a background spectrum using the empty sample holder (e.g., a clean salt plate or an empty ATR crystal). This spectrum will be subsequently subtracted from the sample spectrum.
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Sample Preparation: For a liquid sample such as hydroxyacetone, a small droplet can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, when using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is applied directly to the ATR crystal surface.
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Sample Spectrum: The prepared sample is placed within the spectrometer's sample compartment, and the spectrum is acquired. To enhance the signal-to-noise ratio, multiple scans are typically co-added.
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Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resultant spectrum is then analyzed to identify the characteristic absorption bands.
